molecular formula C23H23N7O5 B001268 Pralatrexate CAS No. 146464-95-1

Pralatrexate

Cat. No. B001268
M. Wt: 477.5 g/mol
InChI Key: OGSBUKJUDHAQEA-WMCAAGNKSA-N
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Description

Synthesis Analysis

Pralatrexate's synthesis involves the strategic modification of the antifolate molecule to enhance its affinity for RFC-1 and FPGS, ensuring higher intracellular concentrations and retention. This design was based on the understanding that efficient polyglutamylation and transport via RFC-1 are crucial for the antitumor activity of antifolates. The synthesis of pralatrexate was aimed at overcoming the limitations observed with methotrexate, specifically its cellular uptake and intracellular retention, by modifying the molecular structure to ensure better performance in these areas.

Molecular Structure Analysis

The molecular structure of pralatrexate is a key factor in its mechanism of action. The molecule's design allows for enhanced cellular uptake through RFC-1 and more efficient polyglutamylation by FPGS compared to methotrexate. This results in prolonged intracellular retention and increased efficacy in targeting rapidly dividing cancer cells. The structural modifications made to the antifolate framework are critical in making pralatrexate a potent inhibitor of dihydrofolate reductase, leading to the inhibition of DNA synthesis and cell replication in cancerous cells.

Chemical Reactions and Properties

Pralatrexate undergoes several chemical reactions once inside the cancer cell, primarily involving its conversion to polyglutamylated forms. This polyglutamylation process enhances the drug's retention within cells and its inhibitory effect on dihydrofolate reductase. The drug's chemical properties, including its solubility, stability, and reactivity, are optimized to ensure that it remains effective within the physiological environment of the body and reaches the target cells in an active form.

Physical Properties Analysis

The physical properties of pralatrexate, such as its solubility in water and biological fluids, its stability under physiological conditions, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, are designed to maximize its therapeutic efficacy. These properties are crucial for ensuring that pralatrexate can be effectively administered, reach its target sites, and exert its anticancer effects with minimal degradation or loss of activity.

Chemical Properties Analysis

Pralatrexate's chemical properties, including its affinity for RFC-1 and FPGS, its ability to inhibit dihydrofolate reductase effectively, and its interaction with cellular components, are central to its function as an antineoplastic agent. The drug's chemical stability ensures that it remains effective until it reaches its target, while its reactivity allows for the desired therapeutic action within cancer cells.

  • (Sastry et al., 2016): Identification and characterization of forced degradation products of pralatrexate injection by LC-PDA and LC-MS.
  • (Molina, 2008): Pralatrexate, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies.
  • (Altınay et al., 2022): Pralatrexate for Peripheral T-cell lymphoma (PTCL): Chance only supports the prepared mind. Systematic review.

Safety And Hazards

Pralatrexate may cause harm to an unborn baby . It may affect fertility in men and women . The drug is toxic if swallowed and may damage fertility or the unborn child . Common side effects include mucositis, thrombocytopenia, nausea, fatigue, anemia, constipation, edema, pyrexia, cough, epistaxis, vomiting, neutropenia, diarrhea .

Future Directions

Pralatrexate is highly active across many lymphoid malignancies, including chemotherapy-resistant T-cell lymphoma . Emerging combination studies have now shown that pralatrexate is highly synergistic with gemcitabine, histone deacetylase inhibitors like romidepsin and bortezomib . These insights are leading to a number of novel phase I and II combination studies which could challenge existing regimens like CHOP, and improve the outcome of patients with T-cell lymphoma .

properties

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-WMCAAGNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048578
Record name Pralatrexate
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Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Practically insoluble in shloroform and ethanol, Soluble in aqueous solutions at pH 6.5 or higher
Record name Pralatrexate
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Mechanism of Action

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase (DHFR) selectively in cancer cells overexpressing the reduced folate carrier protein-1 (RFC-1). Folate is a water-soluble vitamin required for DNA synthesis and maintenance as well as DNA, RNA, and protein methylation. As cancer cells are rapidly replicating, they require a lot of folates to accommodate an accelerated cell division and DNA and protein modification for cellular transformation. Therefore, interruption with folate metabolism can inhibit tumor growth. Additionally, pralatrexate also undergoes polyglutamylation catalyzed by folyopolyglutamate synthase (FPGS). This reaction both increases cellular retention of pralatrexate for extended drug action and impedes the uptake of folate, also a substrate of FPGS, to further inhibit folate metabolism in cancer cells., Pralatrexate is a folate analogue metabolic inhibitor that competitively inhibits dihydrofolate reductase. It is also a competitive inhibitor for polyglutamylation by the enzyme folylpolyglutamyl synthetase. This inhibition results in the depletion of thymidine and other biological molecules the synthesis of which depends on single carbon transfer., This study evaluated mechanistic differences of pralatrexate, methotrexate, and pemetrexed. Inhibition of dihydrofolate reductase (DHFR) was quantified using recombinant human DHFR. Cellular uptake and folylpolyglutamate synthetase (FPGS) activity were determined using radiolabeled pralatrexate, methotrexate, and pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) cells. The tumor growth inhibition (TGI) was assessed using MV522 and NCI-H460 human NSCLC xenografts. Apparent K ( i ) values for DHFR inhibition were 45, 26, and >200 nM for pralatrexate, methotrexate, and pemetrexed, respectively. A significantly greater percentage of radiolabeled pralatrexate entered the cells and was polyglutamylatated relative to methotrexate or pemetrexed. In vivo, pralatrexate showed superior anti-tumor activity in both NSCLC models, with more effective dose-dependent TGI in the more rapidly growing NCI-H460 xenografts. Pralatrexate demonstrated a distinct mechanistic and anti-tumor activity profile relative to methotrexate and pemetrexed. Pralatrexate exhibited enhanced cellular uptake and increased polyglutamylation, which correlated with increased TGI in NSCLC xenograft models.
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Product Name

Pralatrexate

Color/Form

Off-white to yellow solid

CAS RN

146464-95-1
Record name Pralatrexate
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Record name (2S)-2-[[4-[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioc acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,040
Citations
E Marchi, M Mangone, K Zullo, OA O'Connor - Clinical Cancer Research, 2013 - AACR
… pralatrexate are then retained in the cytoplasm. The polyglutamylated derivatives of pralatrexate … In virtually every enzymatic kinetic metric studied, consistently showed that pralatrexate …
Number of citations: 35 aacrjournals.org
J Zain, O O'Connor - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
Importance of the field: Pralatrexate (PDX; 10-propargyl 10-deazaaminopterin), is an exciting new chemotherapeutic agent that is approved for the treatment of relapsed and refractory …
Number of citations: 28 www.tandfonline.com
OA O'Connor, J Amengual, D Colbourn… - Leukemia & …, 2017 - Taylor & Francis
… Pralatrexate was designed to have high affinity for the transporter RFC (… pralatrexate at rates that are considerably higher than that seen for other antifols. Once internalized, pralatrexate …
Number of citations: 16 www.tandfonline.com
GS Wood, J Wu - Dermatologic clinics, 2015 - derm.theclinics.com
Methotrexate (MTX) is a well-known antimetabolite that blocks the action of dihydrofolate reductase, thereby inhibiting the metabolism of folic acid. It has been used widely since the …
Number of citations: 60 www.derm.theclinics.com
F Foss, SM Horwitz, B Coiffier, N Bartlett… - … Myeloma and Leukemia, 2012 - Elsevier
… Pralatrexate is a substrate for folylpolyglutamate synthetase and potently inhibits dihydrofolate reductase. Changes in the chemical structure of pralatrexate … treated with pralatrexate in …
Number of citations: 59 www.sciencedirect.com
FM Foss, SM Horwitz, L Pinter-Brown, A Goy, B Pro… - Blood, 2010 - Elsevier
… The 12 patients with tMF received a median of 10 doses of pralatrexate and remained on … pralatrexate treatment, with no patients discontinuing due to an AE. Conclusions: Pralatrexate …
Number of citations: 15 www.sciencedirect.com
E Marchi, L Paoluzzi, L Scotto, VE Seshan, JM Zain… - Clinical Cancer …, 2010 - AACR
… Pralatrexate showed synergism when combined with bortezomib in all cell lines studied. Pralatrexate … of pralatrexate to bortezomib enhanced efficacy compared with either drug alone. …
Number of citations: 89 aacrjournals.org
FM Foss - Expert Opinion on Drug Metabolism & Toxicology, 2011 - Taylor & Francis
… Areas covered: Pralatrexate has been used as a single agent … pralatrexate, the pharmacokinetics of pralatrexate, preclinical findings with pralatrexate and clinical studies of …
Number of citations: 17 www.tandfonline.com
JE Amengual, R Lichtenstein, J Lue… - Blood, The Journal …, 2018 - ashpublications.org
… pralatrexate plus romidepsin in patients with relapsed/refractory lymphoma. This was a single institution dose-escalation study of pralatrexate … Patients were treated with pralatrexate (10 …
Number of citations: 124 ashpublications.org
SM Horwitz, YH Kim, F Foss, JM Zain… - Blood, The Journal …, 2012 - ashpublications.org
… Pralatrexate is a novel antifolate with high affinity for reduced folate carrier-1. A dose de-escalation strategy identified recommended pralatrexate … Pralatrexate was administered for a …
Number of citations: 153 ashpublications.org

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